molecular formula C7H10ClN3 B1600344 2-Chloro-N4,6-dimethylpyridine-3,4-diamine CAS No. 870135-16-3

2-Chloro-N4,6-dimethylpyridine-3,4-diamine

Cat. No.: B1600344
CAS No.: 870135-16-3
M. Wt: 171.63 g/mol
InChI Key: SOKJSZWUYSBECM-UHFFFAOYSA-N
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Description

2-Chloro-N4,6-dimethylpyridine-3,4-diamine is a chemical compound with the molecular formula C6H8ClN3. It is a derivative of pyridine, featuring a chlorine atom and two methyl groups on the pyridine ring, along with two amino groups at the 3 and 4 positions. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N4,6-dimethylpyridine-3,4-diamine typically involves the following steps:

  • Chlorination: The starting material, 2,6-dimethylpyridine, undergoes chlorination to introduce the chlorine atom at the 2-position.

  • Amination: The chlorinated product is then subjected to amination reactions to introduce the amino groups at the 3 and 4 positions.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process, ensuring high purity and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N4,6-dimethylpyridine-3,4-diamine can undergo various chemical reactions, including:

  • Oxidation: The amino groups can be oxidized to form nitro groups.

  • Reduction: The compound can be reduced to remove the chlorine atom or to reduce the nitro groups to amino groups.

  • Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Formation of 2-Chloro-N4,6-dimethylpyridine-3,4-dinitroamine.

  • Reduction: Formation of 2,6-Dimethylpyridine-3,4-diamine.

  • Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-Chloro-N4,6-dimethylpyridine-3,4-diamine has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound can be used as a probe in biological studies to understand the interaction of pyridine derivatives with biological molecules.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-N4,6-dimethylpyridine-3,4-diamine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the context of its use.

Comparison with Similar Compounds

  • 2,6-Dimethylpyridine-3,4-diamine

  • 2-Chloropyridine

  • 2,6-Dimethylpyridine

Properties

IUPAC Name

2-chloro-4-N,6-dimethylpyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-4-3-5(10-2)6(9)7(8)11-4/h3H,9H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKJSZWUYSBECM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)Cl)N)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470363
Record name 2-CHLORO-N4,6-DIMETHYLPYRIDINE-3,4-DIAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870135-16-3
Record name 2-CHLORO-N4,6-DIMETHYLPYRIDINE-3,4-DIAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-N4,6-dimethylpyridine-3,4-diamine
Reactant of Route 2
2-Chloro-N4,6-dimethylpyridine-3,4-diamine
Reactant of Route 3
2-Chloro-N4,6-dimethylpyridine-3,4-diamine
Reactant of Route 4
2-Chloro-N4,6-dimethylpyridine-3,4-diamine
Reactant of Route 5
2-Chloro-N4,6-dimethylpyridine-3,4-diamine
Reactant of Route 6
2-Chloro-N4,6-dimethylpyridine-3,4-diamine

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